rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride
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Overview
Description
rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride typically involves the reaction of 5-methyl-1,4-dioxane-2-carboxylic acid with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- rac-[(2R,5S)-5-methyloxan-2-yl]methanamine hydrochloride
- rac-2-[(2R,5S)-5-Methyl-1,4-dioxan-2-yl]acetic acid
- rac-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride
Comparison: rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H14ClNO2 |
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Molecular Weight |
167.63 g/mol |
IUPAC Name |
[(2S,5R)-5-methyl-1,4-dioxan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-3-9-6(2-7)4-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
DLYDKJWOQCMAFI-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CN.Cl |
Canonical SMILES |
CC1COC(CO1)CN.Cl |
Origin of Product |
United States |
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